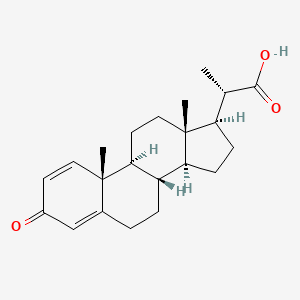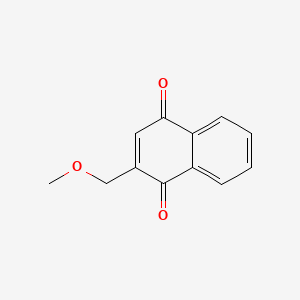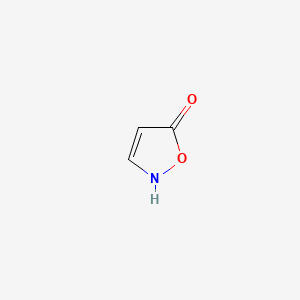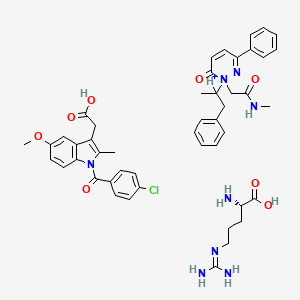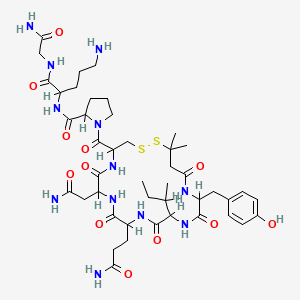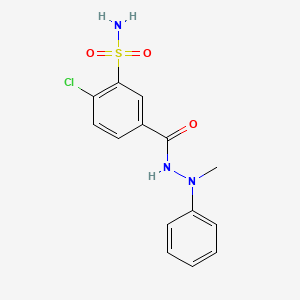
Metipamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metipamide is a diuretic compound with a hypotensive effect, primarily used to manage hypertension. It belongs to the class of sulfamoylbenzoic acid derivatives and has the molecular formula C14H14ClN3O3S. This compound is known for its ability to reduce blood pressure by promoting the excretion of sodium and water from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metipamide typically involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with 2-amino-5-chloropyridine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Metipamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Metipamide has several scientific research applications:
Chemistry: Used as a model compound in studies of amide bond formation and hydrolysis.
Biology: Investigated for its effects on cellular ion transport mechanisms.
Medicine: Studied for its potential use in treating conditions related to fluid retention and hypertension.
Mechanism of Action
Metipamide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, which in turn lowers blood pressure. The molecular targets include the sodium-chloride symporter and associated ion channels. The pathways involved are primarily related to renal ion transport and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: Another diuretic used to treat hypertension.
Furosemide: A loop diuretic with a similar mechanism of action but different site of action.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action.
Uniqueness
Metipamide is unique in its specific inhibition of the sodium-chloride symporter in the distal convoluted tubule, which provides a targeted approach to reducing blood pressure with potentially fewer side effects compared to other diuretics .
Properties
CAS No. |
85683-41-6 |
|---|---|
Molecular Formula |
C14H14ClN3O3S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-chloro-5-[(N-methylanilino)carbamoyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-18(11-5-3-2-4-6-11)17-14(19)10-7-8-12(15)13(9-10)22(16,20)21/h2-9H,1H3,(H,17,19)(H2,16,20,21) |
InChI Key |
QWNNFYQUBPILCG-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Key on ui other cas no. |
85683-41-6 |
Synonyms |
metipamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


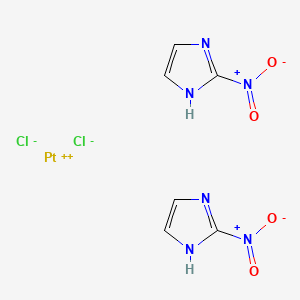
![2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride](/img/structure/B1206904.png)


